4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromene ring, the introduction of the methoxyphenyl group, and the attachment of the cyclopropanecarboxylate group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The chromene ring system is planar, while the cyclopropane ring is puckered. The methoxyphenyl group could potentially rotate around its bond to the chromene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chromene ring, the methoxyphenyl group, and the cyclopropanecarboxylate group. Each of these groups has distinct chemical properties that could affect how the compound behaves in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antioxidant Applications
Research has demonstrated that certain derivatives of the mentioned compound exhibit excellent antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and shown to possess remarkable antibacterial and antifungal activities alongside profound antioxidant potential (Raghavendra et al., 2016). These findings suggest potential for the development of new antimicrobial and antioxidant agents.
Synthesis and Characterization
The compound and its analogs have been central to various synthetic methodologies, yielding products with potential medicinal applications. A study highlights the synthesis of polystyrene-supported catalysts that aid in the Michael addition for synthesizing Warfarin and its analogs, demonstrating the compound's relevance in creating medically significant molecules (Alonzi et al., 2014). Another research effort outlines the efficient synthesis of densely functionalized 4H-chromene derivatives, showcasing the versatility of this compound in organic synthesis (Boominathan et al., 2011).
Novel Derivatives and Their Applications
Synthetic efforts have led to the creation of new derivatives with enhanced biological activities. For example, novel derivatives have shown high levels of antibacterial activity, further emphasizing the compound's utility in developing new antimicrobial agents (Behrami & Dobroshi, 2019). Another study focuses on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, expanding the chemical space of this compound's derivatives (Pimenova et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-14-6-4-12(5-7-14)17-11-19(21)25-18-10-15(8-9-16(17)18)24-20(22)13-2-3-13/h4-11,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWDJVMXUITLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate |
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